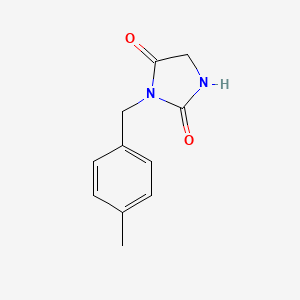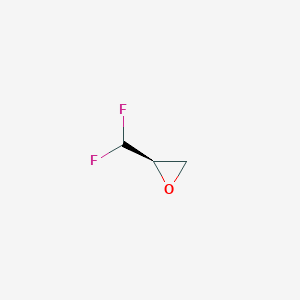
(2R)-2-(Difluoromethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R)-2-(Difluoromethyl)oxirane” is a chemical compound with the molecular formula C3H4F2O . It is used in the synthesis of various industrial products .
Synthesis Analysis
The synthesis of “this compound” involves difluoromethylation processes based on X–CF2H bond formation . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The oxirane group in “this compound” is highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .科学的研究の応用
Environmental and Material Sciences
Research has highlighted the importance of oxiranes, such as (2R)-2-(Difluoromethyl)oxirane, in the field of environmental and material sciences. For instance, the copolymerization of greenhouse gases like carbon dioxide with oxiranes to produce polycarbonates is a significant area of study. This process, which turns abundant carbon dioxide into value-added products while mitigating its environmental impact, requires efficient catalysts due to carbon dioxide's low reactivity. Developments in catalytic copolymerization processes involving oxiranes and carbon dioxide have shown promise for future improvements in this area (Ang et al., 2015).
Biodegradation of Environmental Pollutants
The microbial degradation of polyfluoroalkyl chemicals, which include this compound derivatives, in the environment is another critical research domain. These substances, due to their degradation, can result in perfluoroalkyl carboxylic and sulfonic acids, which are persistent environmental pollutants. Understanding the microbial pathways and kinetics of these degradation processes is essential for environmental monitoring and remediation efforts (Liu & Avendaño, 2013).
Analytical and Biochemical Applications
This compound and its derivatives also find applications in analytical and biochemical research. For example, electron spin resonance (ESR) spectroscopy, which directly measures chemical species with unpaired electrons, uses oxirane derivatives as spin-labels in studying food oxidative stability, lipid peroxidation, and membrane dynamics (Yu & Cheng, 2008). Additionally, fluoroalkylation reactions in aqueous media have been extensively studied, highlighting the importance of incorporating fluorinated or fluoroalkylated groups into target molecules for pharmaceuticals, agrochemicals, and material sciences. These reactions, including difluoromethylation, aim for environmental-friendly processes and utilize water as a solvent or reactant (Song et al., 2018).
Advanced Material Development
The development of advanced materials, such as vegetable oil-derived epoxy monomers that exhibit improved compatibility and mechanical strength for composite materials, leverages the chemical properties of oxiranes. These monomers, synthesized from soybean and linseed oil, show potential in creating environmentally sustainable materials with high performance (Wang & Schuman, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
(2R)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1980793-48-3 |
Source


|
| Record name | (R)-2-(Difluoromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

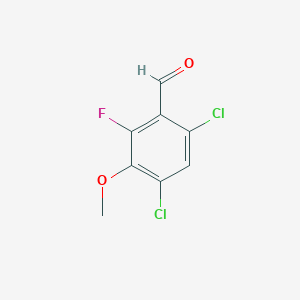
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)


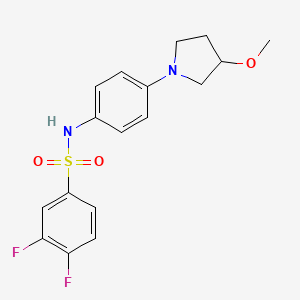
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)
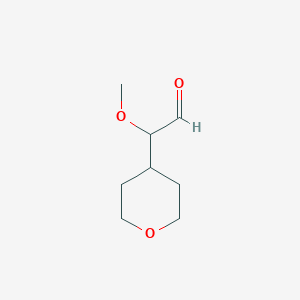
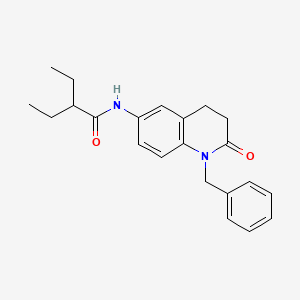
![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
